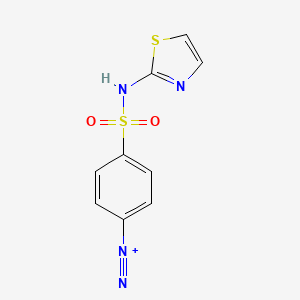
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is a compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The thiazole moiety in this compound is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This unique structure imparts various chemical and biological properties to the compound, making it of interest in multiple fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is usually an aromatic amine, such as 4-(1,3-Thiazol-2-ylsulfamoyl)aniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to ensure the stability of the diazonium salt, as these compounds can be quite reactive and unstable under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (for iodination), copper(I) chloride (for chlorination), and sodium hydroxide (for hydroxylation).
Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. The thiazole moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The diazonium group can also undergo substitution reactions, leading to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Thiazol-2-ylsulfamoyl)aniline: The precursor to the diazonium salt.
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride: A related compound with a sulfonyl fluoride group.
Sulfathiazole: A sulfa drug with antimicrobial properties.
Uniqueness
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is unique due to its diazonium group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity makes it valuable in synthetic chemistry for the preparation of various aromatic compounds and azo dyes.
Propiedades
Número CAS |
58064-75-8 |
|---|---|
Fórmula molecular |
C9H7N4O2S2+ |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-ylsulfamoyl)benzenediazonium |
InChI |
InChI=1S/C9H7N4O2S2/c10-12-7-1-3-8(4-2-7)17(14,15)13-9-11-5-6-16-9/h1-6H,(H,11,13)/q+1 |
Clave InChI |
MDKTZTVIAYMTAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)



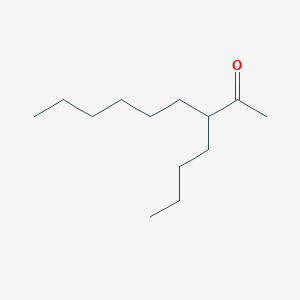
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)

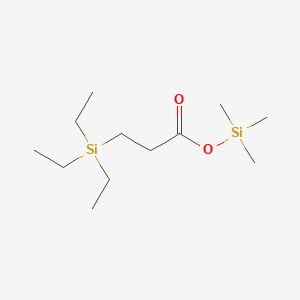
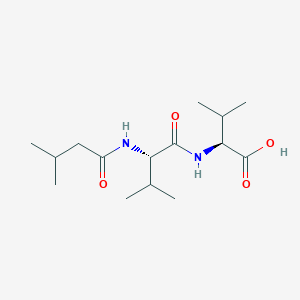
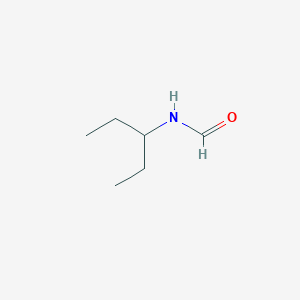
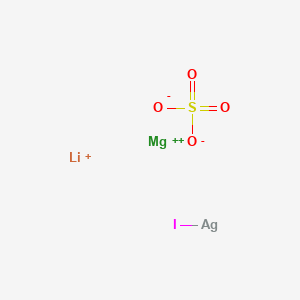

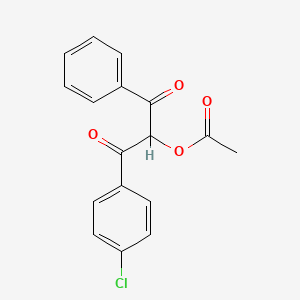
silane](/img/structure/B14611095.png)
